N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N

LC-MS/MS Bioanalysis Internal Standard Selection Quantitative Accuracy

Select this 13C2,15N-labeled N-[4-(2-Pyridinyl)benzoyl]glycine as the definitive internal standard for quantifying the Atazanavir metabolite in biological matrices. The dual isotopic enrichment delivers a +3 Da mass shift, eliminating isotopic cross-talk and ensuring unambiguous MS/MS detection. Chemically identical to the unlabeled analyte, it guarantees co-elution (ΔRT ~0 min) and matched matrix effect compensation—critical for meeting FDA/EMA bioanalytical method validation criteria (precision CV ≤15%, accuracy 85–115%). Superior to unlabeled or structurally dissimilar internal standards that introduce quantifiable measurement error. Essential for clinical TDM, DDI studies, and ADME investigations. ≥98% purity. Research use only.

Molecular Formula C14H12N2O3
Molecular Weight 259.23 g/mol
Cat. No. B12419096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N
Molecular FormulaC14H12N2O3
Molecular Weight259.23 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O
InChIInChI=1S/C14H12N2O3/c17-13(18)9-16-14(19)11-6-4-10(5-7-11)12-3-1-2-8-15-12/h1-8H,9H2,(H,16,19)(H,17,18)/i9+1,13+1,16+1
InChIKeyAGXRTZITFWDMAD-SXVCCXSBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N Stable Isotope Labeled Internal Standard for LC-MS/MS Quantitation


N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N (CAS 1391053-26-1) is a stable isotope-labeled (SIL) analog of N-[4-(2-Pyridinyl)benzoyl]glycine, featuring dual 13C and 15N isotopic enrichment at the glycine moiety . The unlabeled parent compound is a recognized metabolite of Atazanavir, an HIV protease inhibitor, making this labeled derivative specifically relevant for pharmacokinetic and drug metabolism studies involving Atazanavir and related antiretroviral agents [1]. With a molecular weight of 259.24 g/mol (vs. 256.26 g/mol for the unlabeled form) and a reported purity of ≥98%, this compound is supplied by multiple vendors including MedChemExpress (Cat. HY-144348S), Toronto Research Chemicals (Cat. P992162), and Santa Cruz Biotechnology (Cat. sc-476696) . It is classified as a research-use-only reagent intended for use as an internal standard in quantitative mass spectrometry applications .

Why N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N Cannot Be Replaced by Unlabeled or Alternative Internal Standards


In quantitative LC-MS/MS bioanalysis, substitution of this stable isotope-labeled (SIL) compound with unlabeled N-[4-(2-Pyridinyl)benzoyl]glycine or structurally dissimilar internal standards introduces quantifiable measurement error. The unlabeled parent compound cannot be used as an internal standard when it is also the target analyte in biological samples, as it would contribute an unknown quantity to the signal and confound calibration [1]. Structurally analogous but chemically distinct internal standards (e.g., compounds with different functional groups or aromatic substitution patterns) exhibit divergent extraction recovery, chromatographic retention, and ionization efficiency relative to the target analyte [2]. In contrast, the 13C2,15N-labeled SIL internal standard is chemically and physically nearly identical to the unlabeled analyte, ensuring co-elution and matched ionization response, thereby compensating for matrix effects, sample preparation losses, and instrument variability that alternative internal standards cannot adequately correct [3].

Quantitative Differentiation Evidence for N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N Procurement Decisions


Stable Isotope Labeled Internal Standards Reduce Quantitation Error Compared to Structural Analog Internal Standards in LC-MS/MS Bioanalysis

Multiple comparative studies demonstrate that stable isotope-labeled (SIL) internal standards yield superior assay precision and accuracy relative to structural analog internal standards. While this represents class-level inference rather than compound-specific head-to-head data, the principle directly applies to N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N. In a systematic evaluation of LC-MS/MS bioanalytical methods, SIL internal standards demonstrated intra-assay precision (CV) of 3.1–6.8% across concentration ranges, compared to 7.2–14.5% for structural analog internal standards [1]. Inter-assay accuracy for SIL-based methods ranged from 96.2–103.4% of nominal concentrations, whereas analog-based methods exhibited 87.3–112.6% deviation [1]. The magnitude of improvement is attributed to the SIL internal standard's near-identical physicochemical properties ensuring matched matrix effect compensation, extraction recovery, and ionization efficiency [2].

LC-MS/MS Bioanalysis Internal Standard Selection Quantitative Accuracy

Dual 13C2,15N Labeling Provides +3 Da Mass Shift for Unambiguous MS Distinction from Unlabeled N-[4-(2-Pyridinyl)benzoyl]glycine

N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N incorporates two 13C atoms and one 15N atom, producing a net mass shift of +3 Da relative to the unlabeled parent compound (molecular weight 259.24 vs. 256.26 g/mol) . This mass difference places the labeled internal standard signal at M+3 in the mass spectrum, well-separated from the unlabeled analyte's [M+H]+ ion cluster and outside the natural isotopic abundance envelope of the unlabeled compound (which contributes <0.5% relative abundance at M+3 for C14H12N2O3) . In comparison, a single 13C or 15N label would produce only a +1 Da shift, risking isotopic cross-talk with the naturally occurring M+1 isotopic peak of the unlabeled analyte [1].

Mass Spectrometry Isotopic Purity Quantitative LC-MS

Isotopic Labeling Preserves Analyte Physicochemical Properties While Enabling Differentiation in MS Detection

Deuterated and other isotope-labeled internal standards demonstrate similar extraction recovery, ionization response, and matrix effect profiles to their unlabeled counterparts, improving the accuracy of quantification methods [1]. For N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N, the 13C and 15N substitution occurs at the glycine moiety without altering the compound's LogP (calculated ~1.4), hydrogen bonding capacity (2 donors, 4 acceptors), or chromatographic behavior relative to the unlabeled analyte . This stands in contrast to deuterated analogs, which can exhibit measurable chromatographic isotope effects (retention time shifts of 0.02–0.15 min) due to stronger C-D vs. C-H bonds [2].

Matrix Effect Compensation Extraction Recovery Ionization Efficiency

Atazanavir Metabolite Specificity Differentiates N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N from Generic Glycine-Derivative Internal Standards

N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N is specifically the labeled analog of a known Atazanavir metabolite, whereas generic labeled glycine derivatives (e.g., hippuric acid-13C2,15N or benzoylglycine-d5) lack the 2-pyridinyl substitution that defines this metabolic pathway marker . The unlabeled compound N-[4-(2-Pyridinyl)benzoyl]glycine (CAS 1391051-80-1) is documented as a metabolite of Atazanavir (A790051), an antiretroviral medication used in HIV treatment . This structural specificity means that for studies quantifying Atazanavir metabolism or assessing drug-drug interactions involving UGT1A1-mediated clearance pathways, only this labeled compound provides the exact structural match required for accurate stable isotope dilution analysis [1].

Atazanavir Metabolism HIV Protease Inhibitor Drug Metabolite Quantitation

Validated Application Scenarios for N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N in Research and Bioanalytical Settings


Quantitative LC-MS/MS Bioanalysis of Atazanavir Metabolites in Pharmacokinetic Studies

This compound serves as the optimal internal standard for quantifying N-[4-(2-Pyridinyl)benzoyl]glycine, a metabolite of Atazanavir, in human plasma, urine, or tissue homogenates. The dual 13C2,15N labeling provides a +3 Da mass shift, enabling unambiguous MS/MS detection without isotopic cross-talk from the unlabeled analyte's natural abundance envelope . The labeled compound co-elutes perfectly with the target analyte (ΔRT ~0 min), ensuring matched matrix effect compensation across the entire chromatographic run—a critical requirement for meeting FDA/EMA bioanalytical method validation acceptance criteria for precision (CV ≤15%) and accuracy (85–115%) [1].

Drug-Drug Interaction Studies Involving UGT1A1-Mediated Clearance Pathways

Atazanavir is known to inhibit UGT1A1, and its metabolism produces N-[4-(2-Pyridinyl)benzoyl]glycine as a pathway marker. Using this 13C2,15N-labeled compound as an internal standard enables accurate quantification of this metabolite in the presence of co-administered UGT1A1 inhibitors or inducers, supporting regulatory submissions for drug interaction labeling . The exact structural match between the SIL internal standard and the analyte ensures that any matrix effects introduced by co-administered drugs or their metabolites are equally applied to both species, preserving quantification accuracy [1].

Method Development and Validation for Clinical Diagnostic LC-MS/MS Assays

Clinical diagnostic laboratories developing LC-MS/MS assays for therapeutic drug monitoring of Atazanavir or its metabolites require stable isotope-labeled internal standards that meet CLIA/CAP validation requirements . The ≥98% purity specification and room-temperature shipping stability of this compound facilitate integration into clinical laboratory workflows, while the +3 Da mass separation ensures compatibility with triple quadrupole MS/MS platforms commonly deployed in clinical settings [1]. The compound's commercial availability from multiple ISO-certified suppliers provides procurement redundancy for long-term assay sustainability .

In Vitro Metabolism Studies Using Hepatocyte or Microsomal Incubations

For in vitro ADME studies investigating Atazanavir metabolism in human hepatocytes or liver microsomes, this labeled compound serves as an internal standard for quantifying N-[4-(2-Pyridinyl)benzoyl]glycine formation rates . The 13C/15N labeling ensures that the internal standard signal is completely resolved from the metabolite formed during the incubation, even at low formation rates. The labeled compound's physicochemical identity with the analyte (LogP ~1.4, matched hydrogen bonding) ensures that any sample preparation losses during protein precipitation or solid-phase extraction are identically reflected in both analyte and internal standard recovery [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.